molecular formula C25H39BrCl3N3OS B11979225 N-(1-(((2-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide CAS No. 302904-27-4

N-(1-(((2-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide

Cat. No.: B11979225
CAS No.: 302904-27-4
M. Wt: 615.9 g/mol
InChI Key: QKIKWSNOUGNHEA-UHFFFAOYSA-N
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Description

N-(1-(((2-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide is a complex organic compound with a unique structure that includes a bromoaniline moiety, a carbothioyl group, and a trichloroethyl group attached to a hexadecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(((2-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide typically involves multiple steps, starting with the preparation of the bromoaniline derivative. The bromoaniline is reacted with a carbothioyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(((2-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-(((2-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(((2-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide
  • N-(1-(((2-Chloroanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide
  • N-(1-(((4-Chloroanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide

Uniqueness

N-(1-(((2-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide is unique due to the presence of the bromoaniline moiety, which imparts specific chemical and biological properties

Properties

CAS No.

302904-27-4

Molecular Formula

C25H39BrCl3N3OS

Molecular Weight

615.9 g/mol

IUPAC Name

N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]hexadecanamide

InChI

InChI=1S/C25H39BrCl3N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(33)31-23(25(27,28)29)32-24(34)30-21-18-16-15-17-20(21)26/h15-18,23H,2-14,19H2,1H3,(H,31,33)(H2,30,32,34)

InChI Key

QKIKWSNOUGNHEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Br

Origin of Product

United States

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